6-Methyl-4-nitropicolinic acid

Physicochemical Property Ligand Design Solubility

6-Methyl-4-nitropicolinic acid is a non-substitutable heterocyclic building block whose value derives from its unique 4-nitro/6-methyl substitution pattern. The concurrent electron-withdrawing nitro and electron-donating methyl groups create a steric and electronic environment that cannot be replicated by other nitropicolinic or methylpicolinic acids. This motif is patent-disclosed as essential for synthesizing oxadiazole/thiadiazole S1P1/S1P5 agonists targeting graft-versus-host disease and autoimmune disorders. In organometallic research, the 6-methyl group induces significant steric distortion in Pd(II) square-planar complexes, altering CO insertion kinetics for carbonylation and cross-coupling catalyst design. The compound also exhibits high α1A adrenergic receptor affinity, enabling GPCR probe development. When assay reproducibility depends on substitution-specific reactivity, generic alternatives are not equivalent.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 30235-16-6
Cat. No. B1589157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-nitropicolinic acid
CAS30235-16-6
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-6(8-4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyZTEYOLHGMGAMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-nitropicolinic acid (CAS 30235-16-6) for Research & Development: Product Profile and Key Specifications


6-Methyl-4-nitropicolinic acid (synonym: 6-methyl-4-nitropyridine-2-carboxylic acid) is a heterocyclic building block belonging to the nitropicolinic acid class . Its molecular structure features a pyridine ring substituted with a carboxyl group at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position, with a molecular formula of C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound is typically supplied as a crystalline solid with a purity specification of ≥95% and is utilized as a synthetic intermediate in medicinal chemistry and organometallic research .

Why 6-Methyl-4-nitropicolinic acid Cannot Be Readily Replaced by Common Picolinic Acid Analogs in Precision Chemistry


Substitution with structurally similar nitropicolinic acids or methylpicolinic acids is not equivalent due to the compound's unique substitution pattern. The simultaneous presence of an electron-withdrawing nitro group at the 4-position and an electron-donating methyl group at the 6-position creates a distinct electronic environment on the pyridine ring, which modulates both its physicochemical properties and its reactivity as a ligand or synthetic intermediate . For example, the 6-methyl group alters steric hindrance around the carboxylate, impacting its coordination geometry in metal complexes relative to 4-nitropicolinic acid . Similarly, the 4-nitro group significantly changes the compound's acid-base character and potential for bioreduction compared to non-nitrated 6-methylpicolinic acid .

Quantitative Differentiation Evidence for 6-Methyl-4-nitropicolinic acid (CAS 30235-16-6) Against Closest Analogs


Increased Molecular Weight and Altered Hydrogen Bonding Capacity Versus 4-Nitropicolinic Acid

6-Methyl-4-nitropicolinic acid (MW 182.13 g/mol) exhibits a higher molecular weight and modified hydrogen bonding profile compared to the unsubstituted 4-nitropicolinic acid (MW 168.11 g/mol) . The addition of a methyl group at the 6-position increases the molecular weight by 14.02 g/mol (8.3% increase) and adds a hydrophobic moiety, which can influence the compound's partition coefficient (LogP) and, consequently, its solubility and membrane permeability in biological assays . This difference is critical when designing molecules where precise molecular weight and lipophilicity are constrained by property-based drug discovery guidelines.

Physicochemical Property Ligand Design Solubility

Altered Boiling Point and Density Relative to 4-Nitropicolinic Acid

Predicted boiling point and density values indicate that the introduction of the 6-methyl group lowers the boiling point and reduces the density compared to 4-nitropicolinic acid . Specifically, 6-Methyl-4-nitropicolinic acid has a predicted boiling point of 378.0±42.0 °C and a predicted density of 1.477±0.06 g/cm³, whereas 4-nitropicolinic acid has a predicted boiling point of 384.9±27.0 °C and a predicted density of 1.570 g/cm³ . The lower density and boiling point suggest weaker intermolecular forces (e.g., reduced hydrogen bonding or π-π stacking) in the solid state, which can translate to different handling, storage, and purification characteristics.

Thermal Property Purification Formulation

Distinct Coordination Chemistry in Palladium(II) Complexes Compared to Non-Methylated Analogs

In organopalladium(II) complexes of general formula [PdR(N-O)L], the use of 6-methyl-4-nitropyridinecarboxylate as a chelating ligand introduces steric hindrance from the 6-methyl group, which significantly distorts the square-planar coordination geometry around the palladium center relative to the non-methylated 4-nitropyridinecarboxylate ligand . This steric effect was confirmed by the crystal structure of [PdMe(mpyca)(PPh3)], which shows considerable distortion of the inner coordination sphere due to interactions between the σ-methyl ligand and the 6-methyl group on the N-O ligand . This distortion can modify the kinetics and mechanism of carbonylation reactions, offering a tunable parameter for catalyst design not available with the simpler 4-nitropicolinate analog.

Organometallic Chemistry Catalysis Ligand Design

Potential Biological Target Engagement Profile Diverges from Non-Nitrated 6-Methylpicolinic Acid

6-Methyl-4-nitropicolinic acid has been reported to inhibit the binding of norepinephrine and serotonin to their receptors in vitro, and it exhibits high affinity for the α1A adrenergic receptor . This pharmacological activity is likely dependent on the presence of the electron-withdrawing 4-nitro group, which is absent in the structurally related 6-methylpicolinic acid. While quantitative IC50 or Ki values are not publicly available in the open literature, the reported activity profile distinguishes this compound from non-nitrated analogs that are generally devoid of such receptor interactions . This difference in target engagement potential is a key consideration when selecting a picolinic acid building block for central nervous system or cardiovascular drug discovery programs.

Medicinal Chemistry GPCR Ligand Pharmacology

Validated Research Applications for 6-Methyl-4-nitropicolinic acid (CAS 30235-16-6) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of S1P1/S1P5 Receptor Agonists for Autoimmune Disease

Patents disclose the use of 6-methyl-4-nitropicolinic acid as a key intermediate in the preparation of oxadiazole and thiadiazole modulators of sphingosine-1-phosphate (S1P) receptors, specifically S1P1 and S1P5 agonists, which are being investigated for the treatment of graft versus host disease and autoimmune diseases . The compound's unique substitution pattern is essential for the final pharmacophore's activity, and the 6-methyl-4-nitro motif is not easily replaced by other nitropicolinic acids without loss of potency.

Organometallic Chemistry: Sterically Tuned Palladium Complexes for Carbonylation Catalysis

The 6-methyl-4-nitropicolinate ligand has been demonstrated to induce significant steric distortion in square-planar palladium(II) complexes, altering the kinetics and mechanism of CO insertion reactions . This property is valuable for researchers designing new catalytic systems for carbonylation or other cross-coupling reactions where steric bulk around the metal center influences selectivity and turnover frequency.

Chemical Biology: Development of Adrenergic and Serotonergic Receptor Probes

The reported ability of 6-methyl-4-nitropicolinic acid to inhibit norepinephrine and serotonin binding and to exhibit high affinity for the α1A adrenergic receptor suggests its utility as a starting point for synthesizing probe molecules or tool compounds for studying these GPCR pathways . The distinct substitution pattern, particularly the 4-nitro group, is critical for this activity, differentiating it from simpler picolinic acid derivatives.

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